Subnanomolar Factor Xa Inhibition Potency vs. Apixaban and Razaxaban
The DPC423 derivative of this building block achieves a human factor Xa Ki of 0.15 nM, representing subnanomolar potency that is comparable to the clinically approved agent apixaban (Ki = 0.08 nM) and numerically superior to razaxaban (Ki = 0.19 nM) . This potency is a direct consequence of the 3-aminomethylphenyl-pyrazole-3-carboxylic acid scaffold; the carboxylic acid enables amide coupling to optimized biphenyl P4 groups that dramatically enhance affinity from the micromolar to subnanomolar range .
| Evidence Dimension | Factor Xa inhibition constant (Ki, human) |
|---|---|
| Target Compound Data | DPC423 (derived from target compound): Ki = 0.15 nM (human fXa) |
| Comparator Or Baseline | Apixaban: Ki = 0.08 nM; Razaxaban: Ki = 0.19 nM |
| Quantified Difference | DPC423 vs. apixaban: 1.9-fold lower potency; DPC423 vs. razaxaban: 1.3-fold higher potency |
| Conditions | Purified human factor Xa enzymatic assay; Ki determined by chromogenic substrate hydrolysis |
Why This Matters
This compound provides access to a chemical series with subnanomolar factor Xa potency comparable to marketed drugs, making it a strategically valuable intermediate for anticoagulant discovery programs.
- [1] Pinto, D.J.; et al. Discovery of DPC423, a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. J. Med. Chem. 2001, 44, 566–578. View Source
- [2] Luettgen, J.M.; et al. In Vitro Evaluation of Apixaban, a Novel, Potent, Selective and Orally Bioavailable Factor Xa Inhibitor. Blood 2006, 108, 906. Apixaban human fXa Ki = 0.08 nM. View Source
